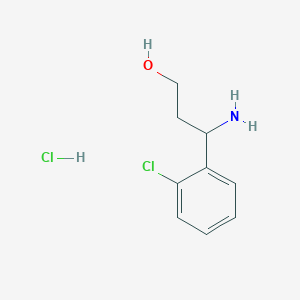

3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride

Description

BenchChem offers high-quality 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLJSSPZXOXGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CCO)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673813 | |

| Record name | 3-Amino-3-(2-chlorophenyl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-18-2 | |

| Record name | 3-Amino-3-(2-chlorophenyl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride" physical properties

An In-depth Technical Guide to the Physicochemical Characterization of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol Hydrochloride

Introduction

3-Amino-3-(2-chloro-phenyl)-propan-1-ol is a chiral amino alcohol derivative whose structure presents significant interest for synthetic and medicinal chemistry. As a building block, its utility in the development of novel compounds is contingent upon a thorough understanding of its fundamental physical and chemical properties.[1] The hydrochloride salt form is of particular importance, as it is often employed to enhance the stability and aqueous solubility of amine-containing molecules, facilitating their handling, formulation, and biological application.

This guide provides a comprehensive overview of the core physical properties of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of data points to explain the causality behind experimental choices and to provide actionable, self-validating protocols for its characterization. The focus is on establishing a robust physicochemical profile, a critical first step in any research or development pipeline.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent analysis. This section details the fundamental structural and identifying information for the target compound.

Nomenclature and Key Identifiers

-

Systematic (IUPAC) Name: 3-amino-3-(2-chlorophenyl)propan-1-ol hydrochloride

The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid. This conversion is a standard and crucial step for improving the compound's handling characteristics, particularly its solubility in polar solvents.

Molecular Structure and Rationale for Salt Formation

The structure consists of a propanol backbone with an amino group and a 2-chlorophenyl substituent at the C3 position. The presence of the amino group provides a site for protonation, readily forming the hydrochloride salt.

Caption: Protonation of the free base to form the hydrochloride salt.

Macroscopic and Thermal Properties

The observable physical state and thermal behavior are primary indicators of a compound's identity and purity.

Physical State and Appearance

The free base, 3-Amino-3-(2-chlorophenyl)propan-1-ol, is described as a pale-yellow to yellow-brown solid.[3] Amine hydrochloride salts are typically white to off-white crystalline solids. Any significant deviation from this expected appearance should prompt further purity analysis, as coloration may indicate the presence of impurities or degradation products.

Melting Point Analysis

The melting point is a critical, readily determined physical constant that provides a primary indication of purity. A sharp melting range is characteristic of a pure substance, whereas a broad range often signifies impurities, which depress and widen the melting range.

The choice of a capillary melting point apparatus (e.g., compliant with USP <741> standards) is based on its precision and the small sample quantity required. The rate of temperature ramp is critical; a slow ramp (1-2 °C/minute) near the expected melting point is necessary to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

-

Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove any residual solvent. Grind the crystalline solid into a fine, uniform powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing ensures efficient and uniform heat transfer.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating ramp (10-15 °C/minute) to approach the approximate melting temperature.

-

Once within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/minute.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Solubility Profile

Solubility is a key parameter for drug development, influencing everything from reaction conditions to bioavailability. The hydrochloride salt form is expected to confer significant aqueous solubility compared to the free base due to the ionic nature of the protonated amine.

A systematic approach to solubility testing across a panel of solvents with varying polarities provides a comprehensive profile. The choice of solvents (e.g., water, ethanol, DMSO, dichloromethane) reflects common media used in synthesis, purification, and biological assays. Equilibrium solubility is determined by allowing the system to reach saturation, ensuring the measured value is thermodynamically stable and not a reflection of a supersaturated, metastable state.

-

Setup: In separate vials, add an excess amount of the compound (e.g., 10-20 mg) to a fixed volume (e.g., 1 mL) of each test solvent.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a set period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used to ensure continuous mixing.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Centrifuge the vials to pellet any remaining undissolved solid.

-

Analysis: Carefully extract a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic techniques provide unambiguous confirmation of the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the 2-chlorophenyl ring (typically in the 7.0-7.5 ppm range), the methine proton adjacent to the amino and phenyl groups, and the methylene protons of the propanol chain. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. Expected signals include those for the six carbons of the aromatic ring, and the three distinct carbons of the propanol backbone.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride include:

-

O-H Stretch: A broad band around 3300-3400 cm⁻¹ from the alcohol group.

-

N-H Stretch: A broad band in the 3000-3200 cm⁻¹ region, characteristic of the ammonium (R-NH₃⁺) salt.

-

C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1050-1200 cm⁻¹ region.

-

C-Cl Stretch: A signal in the 700-800 cm⁻¹ region.

The NIST spectral database for a related compound, 3-amino-1-propanol, shows characteristic broad O-H and N-H stretches, providing a reference for interpreting the spectrum of the title compound.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the molecular ion of the free base [M+H]⁺, corresponding to the protonated form of C₉H₁₂ClNO. Predicted collision cross section data for this ion and other adducts are available in databases like PubChemLite, which can aid in structural confirmation.[7]

Summary of Physicochemical Properties and Characterization Workflow

This section consolidates the physical property data and presents a logical workflow for the comprehensive characterization of a new batch of the compound.

Data Summary Table

| Property | Data for Free Base | Expected Data for Hydrochloride Salt |

| Molecular Formula | C₉H₁₂ClNO[2][3][5] | C₉H₁₃Cl₂NO |

| Molecular Weight | 185.65 g/mol [2][3] | 222.11 g/mol |

| CAS Number | 21464-51-7[2][3][4] | Not specifically assigned |

| Appearance | Pale-yellow to Yellow-brown Solid[3] | White to off-white crystalline solid |

| Melting Point | Not available | To be determined experimentally |

| Solubility | Low in aqueous media (predicted) | Enhanced solubility in polar solvents (e.g., water, ethanol) |

Comprehensive Characterization Workflow

The following workflow ensures that any new sample of the material is rigorously and systematically characterized for identity, purity, and consistency.

Caption: A logical workflow for the physicochemical characterization.

Conclusion

A comprehensive characterization of the physical properties of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is essential for its effective use in research and development. By employing the systematic workflows and validated protocols outlined in this guide—from basic visual and thermal analysis to advanced spectroscopic confirmation—researchers can ensure the identity, purity, and consistency of their material. This foundational dataset is indispensable for achieving reproducible results in synthesis, formulation, and biological evaluation, ultimately accelerating the path of discovery and development.

References

-

PubChem. (n.d.). 3-Amino-3-(2-chlorophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3. Retrieved from [Link]

-

AlchemyPharm. (n.d.). CAS 34839-13-9 | (S)-1-Amino-3-chloro-2-propanol hydrochloride. Retrieved from [Link]

-

Lookchem. (n.d.). Cas 34839-13-9,(S)-1-Amino-3-chloro-2-propanol hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride (C9H12ClNO). Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-1-propanol, hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 21464-51-7 | Product Name : 3-Amino-3-(2-chlorophenyl)propan-1-ol. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-amino-2-(3-chlorophenyl)propan-1-ol hydrochloride (C9H12ClNO). Retrieved from [Link]

- Google Patents. (n.d.). CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride.

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives.

- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

-

Chem-Impex. (n.d.). (R)-3-Amino-3-phenyl-1-propanol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-3-(2-chlorophenyl)propan-1-ol | C9H12ClNO | CID 17039436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 68208-26-4 CAS MSDS (3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1-Propanol, 3-amino- [webbook.nist.gov]

- 7. PubChemLite - 3-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride (C9H12ClNO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 3-Amino-3-(2-chloro-phenyl)-propan-1-ol Hydrochloride: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride, a chiral amino alcohol with significant potential in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's chemical structure, synthesis, analytical characterization, and explores its putative pharmacological relevance based on structurally analogous compounds.

Introduction: The Significance of Substituted 3-Amino-3-arylpropan-1-ol Scaffolds

The 3-amino-3-arylpropan-1-ol framework is a privileged scaffold in medicinal chemistry. The presence of a chiral center, an aromatic ring, and both amino and hydroxyl functional groups provides a rich platform for designing molecules with diverse pharmacological activities.[1] These structural motifs are found in a variety of therapeutic agents, where they often play a crucial role in receptor binding and pharmacokinetic properties. The introduction of a chlorine atom on the phenyl ring, as in the case of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol, can significantly modulate the compound's electronic and lipophilic properties, potentially leading to enhanced potency, selectivity, or improved metabolic stability.

Derivatives of this scaffold have been investigated for a range of applications, including as antidepressants and antimalarial agents.[2] The strategic combination of structural elements from known pharmacophores has led to the design of novel molecular hybrids with dual mechanisms of action, such as serotonin reuptake inhibition and 5-HT1A receptor modulation.[2]

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent.

| Property | Value | Source |

| CAS Number | 21464-51-7 | [3][4] |

| Molecular Formula | C₉H₁₂ClNO | [3][4] |

| Molecular Weight | 185.65 g/mol | [3][4] |

| Appearance | Pale-yellow to Yellow-brown Solid | [3] |

| Topological Polar Surface Area | 46.2 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

Structural Formula:

Caption: Generalized synthetic workflow for 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride.

Protocol:

-

Mannich Reaction: 2-Chloroacetophenone, paraformaldehyde, and ammonium chloride are reacted in an alcoholic solvent (e.g., ethanol or isopropanol) in a sealed vessel with heating. The reaction progress is monitored by a suitable chromatographic technique (TLC or HPLC).

-

Isolation of the Mannich Base: After completion of the reaction, the solvent is concentrated, and the intermediate, 3-amino-1-(2-chlorophenyl)propan-1-one hydrochloride, is crystallized, filtered, and dried.

-

Reduction: The isolated Mannich base is dissolved in a suitable solvent (e.g., methanol or water) and reduced using a reducing agent such as sodium borohydride. The temperature is typically controlled during the addition of the reducing agent.

-

Work-up and Isolation of the Free Base: The reaction mixture is quenched, and the pH is adjusted to the alkaline range to liberate the free base. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated to yield the crude 3-Amino-3-(2-chloro-phenyl)-propan-1-ol.

-

Purification and Salt Formation: The crude product can be purified by recrystallization or column chromatography. The purified free base is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which is then filtered and dried.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride. Due to the presence of a chiral center, chiral HPLC is imperative for separating and quantifying the enantiomers.

Chiral HPLC Method Development Considerations:

-

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., Chiralpak series) or zwitterionic CSPs (e.g., CHIRALPAK ZWIX) are often effective for the separation of amino alcohols and their derivatives. [5][6]* Mobile Phase: The choice of mobile phase is critical and often involves a combination of a non-polar solvent (e.g., hexane or heptane) with an alcohol (e.g., ethanol or isopropanol) for normal-phase chromatography, or a buffered aqueous-organic mixture for reversed-phase or polar organic mode chromatography. Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape and resolution.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH), amine (-NH₂), and the aromatic C-Cl bond.

Potential Pharmacological Activity and Mechanism of Action

While specific pharmacological data for 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is not extensively available in the public domain, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Neurological and Psychiatric Disorders

Many 3-amino-3-arylpropan-1-ol derivatives have been investigated for their effects on the central nervous system. For instance, compounds with a similar scaffold have shown affinity for serotonin transporters (SERT) and 5-HT1A receptors. [2]A dual-action molecule that inhibits serotonin reuptake and modulates 5-HT1A receptors could potentially offer a more rapid onset of action and improved efficacy in the treatment of depression. [2]

Caption: Putative dual mechanism of action for antidepressant effects.

Anti-infective Properties

Interestingly, some 1-aryl-3-substituted propanol derivatives have demonstrated in vitro antimalarial activity against Plasmodium falciparum. [2]This suggests that the 3-amino-3-arylpropan-1-ol scaffold could be a starting point for the development of novel anti-infective agents.

Safety and Handling

As with any chemical compound intended for research and development, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Based on GHS classifications for the free base, the compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation. [4]

Conclusion and Future Directions

3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is a compound of significant interest due to its structural similarity to pharmacologically active molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, grounded in the available scientific literature.

Future research should focus on:

-

Enantioselective Synthesis: Developing efficient methods for the stereoselective synthesis of the (R) and (S) enantiomers to enable the evaluation of their individual pharmacological profiles.

-

In-depth Pharmacological Profiling: Conducting comprehensive in vitro and in vivo studies to elucidate the specific molecular targets and mechanism of action of each enantiomer.

-

Pharmacokinetic and Toxicological Evaluation: Determining the ADME (absorption, distribution, metabolism, and excretion) and toxicological profiles of the compound to assess its drug-likeness and safety.

By systematically addressing these areas, the full therapeutic potential of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride can be unlocked, potentially leading to the development of novel therapeutics for a range of diseases.

References

-

Mendoza, A., et al. (2009). SYNTHESIS OF NEW 1-ARYL-3-ARYLAMIN-PROPAN-1-OL DERIVATIVES AS ANTIMALARIAL AGENTS. ResearchGate. [Link]

-

PubChem. 3-Amino-3-(2-chlorophenyl)propan-1-ol. PubChem. [Link]

-

Chiral Technologies. Direct Stereoselective Separations of Free Amino Acids on Quinine. Chiral Technologies. [Link]

-

ResearchGate. How to separate amino acid enantiomers? ResearchGate. [Link]

- Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

Sources

A Technical Guide to 3-Amino-3-(2-chloro-phenyl)-propan-1-ol Hydrochloride: A Versatile Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical analysis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride (CAS No. 21464-51-7), a chiral amino alcohol with significant potential as a key building block in medicinal chemistry and pharmaceutical development. As a Senior Application Scientist, this guide moves beyond simple data recitation to explain the causality behind experimental choices and to frame the compound's utility within the broader context of drug design and synthesis.

Core Molecular Profile and Physicochemical Properties

3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is a substituted aminopropanol derivative. The presence of a chlorine atom on the phenyl ring at the ortho position, combined with the chiral center at the C-3 carbon, makes it a structurally distinct and valuable synthon for creating complex molecular architectures.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 21464-51-7 | [1][2] |

| Molecular Formula | C₉H₁₂ClNO (Free Base) | [1][2] |

| Molecular Weight | 185.65 g/mol (Free Base) | [1][2] |

| Molecular Weight (HCl Salt) | 222.11 g/mol | [3] |

| IUPAC Name | 3-amino-3-(2-chlorophenyl)propan-1-ol | [1] |

| Appearance | Pale-yellow to yellow-brown solid | [2] |

| Topological Polar Surface Area | 46.2 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

The hydrochloride salt form is typically preferred in laboratory and developmental settings due to its increased stability and solubility in aqueous media compared to the free base.

Strategic Synthesis Pathway: A Rationale-Driven Protocol

The most common and industrially scalable approach involves a two-step process: a Mannich reaction followed by a stereoselective reduction.

Diagram: Proposed Synthesis Workflow

Caption: A logical two-step synthesis pathway for the target compound.

Experimental Protocol: Rationale and Step-by-Step Guide

Step 1: Synthesis of 3-Amino-1-(2-chlorophenyl)propan-1-one (Mannich Base)

-

Principle: The Mannich reaction is a cornerstone of organic synthesis for producing β-amino ketones. It involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. Here, 2'-chloroacetophenone provides the acidic proton, paraformaldehyde serves as the methylene bridge source, and an ammonia equivalent provides the amino group.

-

Methodology:

-

To a sealed reaction vessel, add 2'-chloroacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.2 eq) in a suitable alcoholic solvent such as ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to maintain an acidic pH, which is crucial for the formation of the reactive Eschenmoser's salt intermediate from formaldehyde and the amine.

-

Heat the mixture to reflux (approx. 78°C for ethanol) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and then to 0-5°C to precipitate the hydrochloride salt of the Mannich base.

-

Filter the resulting solid, wash with cold ethanol, and dry under vacuum.

-

Step 2: Reduction to 3-Amino-3-(2-chloro-phenyl)-propan-1-ol

-

Principle: The reduction of the ketone in the Mannich base to a secondary alcohol yields the final product. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild, selective, and cost-effective choice for reducing ketones without affecting the aromatic chloride. For stereoselective synthesis (to obtain a specific enantiomer), asymmetric catalysts like those based on oxazaborolidine can be employed.[6]

-

Methodology (for racemic mixture):

-

Dissolve the 3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride from Step 1 in methanol or a water/methanol mixture.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C to control the exothermic reaction.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC/HPLC).

-

Quench the reaction by slowly adding acetone. Adjust the pH to ~9-10 with a base (e.g., NaOH solution) to obtain the free base.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

To obtain the hydrochloride salt, dissolve the resulting free base oil/solid in a suitable solvent like isopropanol and add a stoichiometric amount of concentrated HCl or pass dry HCl gas through the solution.

-

The final product will precipitate and can be collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried.

-

Applications in Drug Development: A Strategic Building Block

While direct pharmaceutical applications of this specific molecule are not widely documented, its structure is highly analogous to key intermediates in major drug classes. Its value lies in its role as a versatile synthon.

-

Precursor for CNS-Active Agents: The 3-amino-3-phenylpropan-1-ol scaffold is central to several neurologically active drugs. For instance, atomoxetine and fluoxetine are potent selective norepinephrine and serotonin reuptake inhibitors, respectively.[6] The 2-chloro substitution on the phenyl ring of the title compound offers a unique electronic and steric profile that can be exploited by medicinal chemists to modulate target binding, selectivity, and pharmacokinetic properties (ADME).

-

Chiral Intermediate: As a chiral molecule, 3-Amino-3-(2-chloro-phenyl)-propan-1-ol can be resolved into its individual (R) and (S) enantiomers. This is critical in modern drug development, where single-enantiomer drugs are preferred to minimize off-target effects and improve therapeutic indices.[7] The resolved enantiomers can serve as starting materials for asymmetric synthesis.

Diagram: Structure-Activity Relationship (SAR) Hypothesis

Caption: Hypothetical SAR illustrating how modifications influence biological activity.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the synthesized compound's identity, purity, and structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of all protons and their connectivity. Key signals would include the aromatic protons (with splitting patterns indicative of ortho-substitution), the diastereotopic methylene protons, the methine proton adjacent to the amino group, and exchangeable protons from -OH and -NH₂/-NH₃⁺ groups.

-

¹³C NMR: Will show the correct number of carbon signals, including the characteristic shifts for the chlorine-bearing aromatic carbon and the carbinol carbon.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular weight of the parent ion ([M+H]⁺ for the free base). The isotopic pattern from the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) would provide definitive evidence of its presence.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., C18 column with a mobile phase of acetonitrile/water with TFA or formic acid) is essential for determining the purity of the compound and for monitoring reaction progress. Chiral HPLC can be used to determine the enantiomeric excess (ee%) if an asymmetric synthesis was performed.

Safety, Handling, and Storage

Understanding the hazard profile is critical for safe laboratory practice.

GHS Hazard Classification[1]

-

Acute Toxicity, Oral (Warning): Harmful if swallowed (H302).

-

Acute Toxicity, Inhalation (Warning): Harmful if inhaled (H332).

-

Skin Corrosion/Irritation (Warning): Causes skin irritation (H315).

-

Serious Eye Damage/Irritation (Warning): Causes serious eye irritation (H319).

-

Specific Target Organ Toxicity, Single Exposure (Warning): May cause respiratory irritation (H335).

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[8][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents. Store locked up.[8]

Conclusion

3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is more than just a chemical compound; it is a strategic tool for the discerning medicinal chemist. While not an end product itself, its value as a versatile, chiral intermediate is significant. Its unique substitution pattern offers a pathway to novel chemical entities with potentially modulated pharmacological profiles, particularly in the realm of CNS disorders. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to synthesize, purify, and characterize this compound, thereby enabling its effective integration into advanced drug discovery programs.

References

-

PubChem. 3-Amino-3-(2-chlorophenyl)propan-1-ol. National Center for Biotechnology Information. [Link]

- Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

-

PubChemLite. 3-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride. [Link]

- Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

- Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

Sources

- 1. 3-Amino-3-(2-chlorophenyl)propan-1-ol | C9H12ClNO | CID 17039436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 5. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 6. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the compound 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride. In the absence of direct pharmacological studies on this specific molecule, this document synthesizes information from structurally analogous compounds, primarily the centrally acting antitussive agent Chlophedianol, to propose a putative mechanism. It is hypothesized that 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride acts as a modulator of neuronal activity within the central nervous system, likely targeting the cough center in the medulla oblongata. This guide will explore the potential molecular interactions and signaling pathways, present hypothetical experimental protocols for validation, and provide a framework for future research into this and similar chemical entities.

Introduction and Chemical Identity

3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is a small molecule with the chemical formula C₉H₁₂ClNO·HCl. Its structure features a chlorophenyl group attached to a propanolamine backbone, suggesting potential bioactivity within the central nervous system (CNS). While this compound is available from various chemical suppliers, a review of the scientific literature reveals a notable absence of published pharmacological data or mechanistic studies.

| Identifier | Value |

| IUPAC Name | 3-amino-3-(2-chlorophenyl)propan-1-ol hydrochloride |

| CAS Number | 21464-51-7 |

| Molecular Formula | C₉H₁₃Cl₂NO |

| Molecular Weight | 222.11 g/mol |

| Structure | A 2-chlorophenyl group and an amino group attached to a propan-1-ol chain. |

The Chlophedianol Analogy: A Foundation for a Hypothesized Mechanism

The most compelling lead for understanding the potential mechanism of action of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride comes from its structural similarity to Chlophedianol, a known centrally acting antitussive. Chlophedianol, with the IUPAC name 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol, shares the core chlorophenyl-propanolamine scaffold.

The established mechanism of Chlophedianol involves the suppression of the cough reflex through a direct action on the cough center located in the medulla oblongata of the brainstem.[1][2][3] While the precise molecular targets are not fully elucidated, it is believed to exert its effects through the modulation of neurotransmitter systems.[1] Additionally, Chlophedianol exhibits mild local anesthetic and antihistaminic properties.[3]

Based on this structural analogy, it is hypothesized that 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride also functions as a centrally acting agent, primarily targeting the medullary cough center to exert an antitussive effect.

Proposed Mechanism of Action

The proposed mechanism of action for 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is multifaceted, likely involving both central and peripheral effects.

Central Nervous System Modulation

The primary hypothesized action is the depression of the cough reflex arc at its central processing unit in the medulla. This is likely achieved through the modulation of inhibitory neurotransmission. One plausible, though unconfirmed, mechanism is the enhancement of the gamma-aminobutyric acid (GABA) system.[1] An increase in GABAergic tone would lead to hyperpolarization of neurons within the cough center, reducing their excitability and dampening the efferent signals that trigger coughing.

The structural differences between the topic compound and Chlophedianol—specifically the presence of a primary amine versus a dimethylamino group and the absence of a second phenyl group—may influence potency and receptor affinity. The primary amine in 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride could potentially interact differently with target receptors compared to the tertiary amine of Chlophedianol.

Caption: Hypothesized CNS signaling pathway.

Peripheral Effects

Similar to Chlophedianol, 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride may possess local anesthetic properties. This action would involve the blockade of voltage-gated sodium channels in peripheral nerve endings in the respiratory tract. By preventing the initiation and propagation of action potentials from irritant receptors, the compound could reduce the afferent signals that trigger the cough reflex.

Structure-Activity Relationship Considerations

The key structural motifs of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride and their potential contributions to its hypothesized activity are:

-

2-Chlorophenyl Group: The presence and position of the chlorine atom on the phenyl ring are likely crucial for activity. This lipophilic group may enhance the compound's ability to cross the blood-brain barrier and could be involved in binding to the active site of its molecular target.

-

Propanolamine Backbone: This flexible chain provides the correct spatial orientation for the functional groups to interact with their respective binding sites.

-

Primary Amino Group: The basicity of the amino group is important for its interaction with acidic residues in a binding pocket. As a primary amine, it has the potential for more extensive hydrogen bonding compared to a tertiary amine.

-

Hydroxyl Group: The hydroxyl group can also participate in hydrogen bonding, further anchoring the molecule to its target.

Proposed Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

-

Receptor Binding Assays:

-

Prepare membrane fractions from tissues known to express a variety of CNS receptors (e.g., GABA-A, opioid, sigma receptors).

-

Incubate the membrane fractions with radiolabeled ligands for these receptors in the presence of varying concentrations of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the compound for each receptor.

-

-

Electrophysiology (Patch-Clamp):

-

Culture primary neurons or a suitable neuronal cell line.

-

Perform whole-cell patch-clamp recordings to measure ion channel activity.

-

Apply 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride to the cells and observe its effects on GABA-A receptor-mediated currents and voltage-gated sodium channels.

-

Caption: In vitro experimental workflow.

In Vivo Studies

-

Animal Models of Cough:

-

Utilize a guinea pig model of citric acid-induced cough.

-

Administer 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride at various doses via oral or intraperitoneal routes.

-

Expose the animals to a citric acid aerosol and quantify the number of coughs.

-

Compare the antitussive effect to a vehicle control and a positive control (e.g., codeine or Chlophedianol).

-

-

Neuropharmacological Profiling:

-

Assess the compound's effects on locomotor activity, motor coordination (rotarod test), and body temperature to identify potential CNS side effects.

-

Conduct microdialysis studies in the brainstem of anesthetized animals to measure changes in GABA levels following compound administration.

-

Conclusion

While direct experimental evidence is currently lacking, the structural similarity of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride to the established antitussive Chlophedianol provides a strong basis for a hypothesized mechanism of action. It is proposed that this compound acts as a centrally acting cough suppressant by modulating neuronal activity in the medullary cough center, possibly through the enhancement of GABAergic neurotransmission. Further preclinical studies, as outlined in this guide, are essential to validate this hypothesis and fully elucidate the pharmacological profile of this compound. The insights gained from such research could pave the way for the development of novel therapeutic agents for the management of cough and other neurological conditions.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Chlophedianol Hydrochloride? Retrieved from [Link]

-

PubChem. (n.d.). Chlophedianol. National Center for Biotechnology Information. Retrieved from [Link]

-

Grokipedia. (n.d.). Clofedanol. Retrieved from [Link]

Sources

A Spectroscopic Guide to 3-Amino-3-(2-chloro-phenyl)-propan-1-ol Hydrochloride: A Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is a synthetic organic compound with potential applications in pharmaceutical research and development. Its chemical structure, featuring a chiral center, a primary amine, a primary alcohol, and a substituted aromatic ring, suggests a diverse range of chemical and biological activities. A thorough understanding of its molecular structure is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its characterization.

This in-depth technical guide provides a predictive analysis of the spectral data for 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride. In the absence of comprehensive published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and data from analogous structures to present a robust theoretical framework for its spectral interpretation. This approach not only offers a valuable reference for researchers working with this compound but also serves as an educational tool for understanding the spectroscopic properties of complex organic molecules.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is presented below. The hydrochloride salt form means the primary amine will be protonated (-NH3+).

Caption: Structure of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride.

The following sections will detail the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) would exhibit distinct signals for the aromatic, methine, and methylene protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 - 7.6 | Multiplet | 4H | Aromatic protons (Ar-H) |

| ~4.5 - 4.8 | Multiplet | 1H | Methine proton (CH-NH₃⁺) |

| ~3.5 - 3.7 | Multiplet | 2H | Methylene protons (CH₂-OH) |

| ~2.0 - 2.3 | Multiplet | 2H | Methylene protons (CH₂-CH) |

| Exchangeable | Broad Singlet | 3H | Amine protons (-NH₃⁺) |

| Exchangeable | Broad Singlet | 1H | Hydroxyl proton (-OH) |

Interpretation and Rationale:

-

Aromatic Protons (δ ~7.3 - 7.6 ppm): The four protons on the 2-chlorophenyl ring are expected to appear in the aromatic region. Due to the electron-withdrawing nature of the chlorine atom and the aminopropanol substituent, these protons will be deshielded and will likely appear as a complex multiplet due to spin-spin coupling between them.

-

Methine Proton (δ ~4.5 - 4.8 ppm): The proton on the carbon attached to both the aromatic ring and the protonated amine (CH-NH₃⁺) is significantly deshielded. The electronegativity of the nitrogen and the anisotropic effect of the aromatic ring contribute to this downfield shift. It is expected to be a multiplet due to coupling with the adjacent methylene protons.

-

Methylene Protons (CH₂-OH, δ ~3.5 - 3.7 ppm): The methylene group adjacent to the hydroxyl group is deshielded by the electronegative oxygen atom. These protons will likely appear as a multiplet due to coupling with the neighboring methylene group.

-

Methylene Protons (CH₂-CH, δ ~2.0 - 2.3 ppm): This methylene group is adjacent to the chiral center. The two protons are diastereotopic and may exhibit different chemical shifts, leading to a more complex multiplet.

-

Exchangeable Protons (-NH₃⁺ and -OH): The protons of the ammonium and hydroxyl groups are acidic and will readily exchange with deuterium from the solvent (if D₂O is used), causing their signals to disappear. In a non-deuterated protic solvent like DMSO-d₆, they would appear as broad singlets. The chemical shift of these protons is highly dependent on concentration and temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~135 - 140 | Aromatic Carbon (C-Cl) |

| ~125 - 132 | Aromatic Carbons (Ar-C) |

| ~58 - 62 | Methylene Carbon (CH₂-OH) |

| ~50 - 55 | Methine Carbon (CH-NH₃⁺) |

| ~35 - 40 | Methylene Carbon (CH₂-CH) |

Interpretation and Rationale:

-

Aromatic Carbons (δ ~125 - 140 ppm): The six carbons of the 2-chlorophenyl ring will resonate in the downfield region typical for aromatic carbons. The carbon atom directly bonded to the chlorine atom (C-Cl) is expected to be the most deshielded.

-

Methylene Carbon (CH₂-OH, δ ~58 - 62 ppm): The carbon atom bonded to the hydroxyl group is deshielded due to the electronegativity of the oxygen atom.

-

Methine Carbon (CH-NH₃⁺, δ ~50 - 55 ppm): The carbon atom of the chiral center, bonded to the protonated amine and the aromatic ring, will appear in this region.

-

Methylene Carbon (CH₂-CH, δ ~35 - 40 ppm): This is the most upfield of the aliphatic carbons, being further from the electronegative heteroatoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200 - 3500 (broad) | O-H stretch | Alcohol (-OH) |

| ~2800 - 3100 (broad) | N-H stretch | Ammonium (-NH₃⁺) |

| ~2850 - 3000 | C-H stretch | Aliphatic (CH, CH₂) |

| ~1500 - 1600 | N-H bend | Ammonium (-NH₃⁺) |

| ~1450 - 1600 | C=C stretch | Aromatic Ring |

| ~1000 - 1250 | C-O stretch | Primary Alcohol |

| ~1000 - 1200 | C-N stretch | Amine |

| ~750 - 780 | C-Cl stretch | Aryl Chloride |

Interpretation and Rationale:

-

O-H and N-H Stretching: A broad absorption band is expected in the 3200-3500 cm⁻¹ region due to the O-H stretching of the alcohol, likely overlapping with the N-H stretching vibrations of the ammonium group. Hydrogen bonding will contribute to the broadening of these peaks.

-

C-H Stretching: Absorptions for aliphatic C-H stretching will appear just below 3000 cm⁻¹.

-

N-H Bending: The bending vibration for the ammonium group is expected around 1500-1600 cm⁻¹.

-

C=C Stretching: The aromatic ring will show characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

-

C-O and C-N Stretching: The C-O stretch of the primary alcohol and the C-N stretch will appear in the fingerprint region between 1000 and 1250 cm⁻¹.

-

C-Cl Stretching: A moderate to strong absorption corresponding to the C-Cl bond of the aryl chloride is expected in the 750-780 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride, electrospray ionization (ESI) would be a suitable technique, and the protonated molecule [M+H]⁺ would be observed.

Predicted Fragmentation Pattern

The fragmentation of the protonated molecule would likely proceed through several key pathways:

Caption: Predicted major fragmentation pathways for protonated 3-Amino-3-(2-chloro-phenyl)-propan-1-ol.

Interpretation and Rationale:

-

[M+H]⁺: The molecular ion peak corresponding to the protonated free base (C₉H₁₂ClNO + H⁺) would be observed.

-

Loss of Water ([M+H - H₂O]⁺): A common fragmentation pathway for alcohols is the loss of a water molecule.

-

Loss of Ammonia ([M+H - NH₃]⁺): The loss of ammonia from the protonated amine is another highly probable fragmentation.

-

Benzylic Cleavage: Cleavage of the bond between the chiral carbon and the adjacent methylene carbon is favorable due to the formation of a stable benzylic carbocation. This would result in a fragment corresponding to the 2-chlorobenzylaminium ion or a related structure.

Experimental Protocols: A Self-Validating System

To obtain experimental data that validates these predictions, the following methodologies are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, for a solid sample, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.

-

Data Acquisition: Introduce the sample into an electrospray ionization mass spectrometer (ESI-MS). Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride. By understanding the expected spectral features, researchers can more efficiently and accurately characterize this compound, thereby accelerating their research and development efforts. The provided protocols offer a framework for obtaining high-quality experimental data to confirm these theoretical predictions.

References

Due to the predictive nature of this guide, direct references for the spectral data of the specific target molecule are not available. The following references provide the foundational principles and data for analogous structures used in this analysis.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

"3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride" solubility profile

An In-Depth Technical Guide: The Solubility Profile of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol Hydrochloride

Abstract: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability and therapeutic efficacy.[1][2] This is particularly true for orally administered drugs, where dissolution is often the rate-limiting step for absorption.[1] This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride, a molecule whose structure suggests a strong dependence on pH. As a hydrochloride salt of a primary amine, this compound is expected to exhibit significantly higher aqueous solubility in acidic environments. This document is intended for researchers, formulation scientists, and drug development professionals, offering both the theoretical underpinnings and detailed experimental protocols necessary to generate a robust and reliable solubility profile. We will explore the causal relationships between pH, ionization state, and solubility, detail the gold-standard shake-flask methodology, and provide a framework for interpreting the resulting data for applications such as Biopharmaceutics Classification System (BCS) assessment.

Part 1: Molecular Identity and Physicochemical Context

A thorough understanding of the molecule's structure is foundational to predicting and interpreting its solubility behavior.

Chemical Identity

3-Amino-3-(2-chloro-phenyl)-propan-1-ol is a chiral molecule featuring a primary amine, a hydroxyl group, and a chlorinated phenyl ring. The hydrochloride salt is synthesized to leverage the basicity of the primary amine, thereby enhancing its aqueous solubility and stability compared to the free base.[3]

| Property | Value | Source |

| Chemical Name | 3-Amino-3-(2-chlorophenyl)propan-1-ol hydrochloride | - |

| Free Base Formula | C₉H₁₂ClNO | [4][5] |

| Free Base MW | 185.65 g/mol | [4][5] |

| Hydrochloride Salt Formula | C₉H₁₃Cl₂NO | Calculated |

| Hydrochloride Salt MW | 222.11 g/mol | Calculated |

| Free Base CAS No. | 21464-51-7 | [4][5] |

| Appearance (Predicted) | White to off-white solid | [5][6] |

The Rationale for Salt Formation

The selection of a salt form is one of the most critical decisions in early drug development. For a weakly basic compound like 3-Amino-3-(2-chloro-phenyl)-propan-1-ol, forming a hydrochloride salt serves several key purposes:

-

Enhanced Aqueous Solubility: The protonation of the basic amine group creates a charged species (R-NH₃⁺), which is significantly more polar and thus more readily solvated by water molecules than the neutral free base (R-NH₂).

-

Improved Stability: Salt forms are often more crystalline and less hygroscopic than their corresponding free bases, leading to better chemical and physical stability.

-

Predictable pH Environment: When dissolved in neutral water, the salt of a weak base and a strong acid will create a mildly acidic solution, which can aid in maintaining the drug in its more soluble, ionized form.

Part 2: Theoretical Principles Governing Solubility

The solubility of this compound is not a single value but a profile that is highly dependent on the properties of the solution, most notably pH.

The Critical Role of pH and Ionization

As the hydrochloride salt of a weak base, the compound's solubility is dictated by the equilibrium between its ionized (conjugate acid) and non-ionized (free base) forms. This relationship is governed by the pKa of the conjugate acid.

The equilibrium in an aqueous solution can be represented as:

R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (dissolved) + Cl⁻ ⇌ R-NH₂ (dissolved) + H⁺ + Cl⁻

-

At low pH (pH < pKa): The equilibrium shifts to the left. The predominant species is the protonated, ionized form (R-NH₃⁺), which is highly water-soluble.

-

At high pH (pH > pKa): The equilibrium shifts to the right. The molecule deprotonates to form the neutral free base (R-NH₂), which is typically much less soluble and may precipitate out of solution.[7][8][9]

The following diagram illustrates this fundamental relationship.

Caption: Relationship between pH, ionization state, and solubility for a weak base.

Part 3: Experimental Design for Solubility Profiling

A robust experimental design is crucial for generating reliable and reproducible data. The gold-standard approach for determining thermodynamic equilibrium solubility is the shake-flask method.[8][10]

Objective and Scope

The primary objective is to determine the equilibrium solubility of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride across the physiologically relevant pH range of 1.2 to 6.8, as recommended by regulatory bodies like the WHO for BCS classification.[11] The study will also assess solubility in select organic solvents relevant to formulation.

Materials and Reagents

-

API: 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride (purity >99%).

-

Aqueous Buffers: Buffers should be prepared according to pharmacopeial standards (e.g., USP) to cover the target pH range (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate).[11]

-

Organic Solvents: A selection of pharmaceutically relevant solvents with varying polarities (e.g., Ethanol, Propylene Glycol, PEG 400).[12]

-

Analytical Reagents: HPLC-grade acetonitrile, water, and an appropriate buffer for the mobile phase.

Overall Experimental Workflow

The process involves systematically measuring the saturation concentration of the API in various media at a constant temperature until equilibrium is achieved.

Caption: Shake-flask method workflow for solubility determination.

Part 4: Detailed Experimental Protocols

Adherence to a detailed protocol is essential for ensuring the trustworthiness and validity of the results.

Protocol: Aqueous pH-Solubility Profile

This protocol is adapted from the WHO guidelines for BCS solubility determination.[11]

-

Preparation: Add an excess amount of the API (e.g., 10-20 mg, enough to ensure solid remains after equilibration) to triplicate glass vials for each pH condition (pH 1.2, 4.5, 6.8).

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the respective temperature-equilibrated buffer to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or tumbling incubator set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance).[11] Agitate for a predetermined time (e.g., 48 hours). The time to reach equilibrium should be established in a preliminary experiment by sampling at various time points (e.g., 4, 8, 24, 48, 72 hours) until the concentration plateaus.[11]

-

Phase Separation: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw a small aliquot of the clear supernatant, taking care not to disturb the solid pellet.

-

Filtration: Immediately filter the supernatant through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean HPLC vial. This step is critical to remove any remaining particulates that would falsely elevate the measured concentration.

-

Analysis: Analyze the filtrate for API concentration using a validated HPLC-UV method. Dilute the sample with the mobile phase as necessary to fall within the linear range of the calibration curve.

Protocol: Analytical Method (HPLC-UV)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer set to the wavelength of maximum absorbance (λmax) for the compound.

-

Calibration: Prepare a series of calibration standards of known concentrations in the mobile phase. Generate a calibration curve by plotting peak area versus concentration and confirm linearity (R² > 0.999).

Part 5: Data Analysis and Interpretation

The raw data from the HPLC analysis must be processed to provide meaningful insights into the drug's behavior.

Data Presentation

Results should be summarized in a clear, tabular format.

Table 1: pH-Solubility Profile of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol HCl at 37 °C

| pH of Medium | Mean Solubility (mg/mL) | Std. Deviation | Molar Solubility (mol/L) |

| 1.2 | [Experimental Value] | [Value] | [Calculated Value] |

| 4.5 | [Experimental Value] | [Value] | [Calculated Value] |

| 6.8 | [Experimental Value] | [Value] | [Calculated Value] |

Biopharmaceutics Classification System (BCS) Implications

The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. The solubility class is determined by the dose/solubility volume (DSV).[11]

-

Identify Lowest Solubility: From Table 1, identify the lowest measured solubility (S_min) across the pH 1.2-6.8 range.

-

Determine Highest Dose: Identify the highest single therapeutic dose (in mg) of the drug.

-

Calculate DSV: Use the following formula: DSV (mL) = Highest Dose (mg) / S_min (mg/mL)

An API is considered "Highly Soluble" (BCS Class 1 or 3) if the DSV is ≤ 250 mL.[11] This means the highest therapeutic dose can dissolve in 250 mL or less of aqueous media over the physiological pH range. If the DSV is > 250 mL, the API is considered "Poorly Soluble" (BCS Class 2 or 4) . This classification is fundamental for guiding formulation strategies and assessing the potential for biowaivers.

Part 6: Conclusion

Characterizing the solubility profile of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is a cornerstone of its preclinical and formulation development. As a hydrochloride salt of a weak base, its solubility is fundamentally linked to the pH of its environment. The experimental framework detailed in this guide, centered on the robust shake-flask method and quantitative HPLC analysis, provides the necessary tools to accurately define this relationship. The resulting pH-solubility profile is not merely academic data; it directly informs critical development decisions, including the selection of an appropriate dosage form, the prediction of in vivo dissolution behavior, and the strategic classification of the compound within the Biopharmaceutics Classification System.

References

-

Solvent selection for pharmaceuticals - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Drug Solubility - International Journal of Research in Engineering and Science. (2021). Retrieved January 19, 2026, from [Link]

-

Key Considerations for Selecting Solvents in Drug Manufacturing - Purosolv. (2025). Retrieved January 19, 2026, from [Link]

-

Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (2020). Retrieved January 19, 2026, from [Link]

-

3-amino-2-(3-chlorophenyl)propan-1-ol hydrochloride (C9H12ClNO) - PubChemLite. (n.d.). Retrieved January 19, 2026, from [Link]

-

3-Amino-3-(2-chlorophenyl)propan-1-ol | C9H12ClNO | CID 17039436 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - CORE. (n.d.). Retrieved January 19, 2026, from [Link]

-

Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 19, 2026, from [Link]

-

Annex 4 - World Health Organization (WHO). (n.d.). Retrieved January 19, 2026, from [Link]

-

Ph and Solubility of Drugs - YouTube. (2017). Retrieved January 19, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved January 19, 2026, from [Link]

-

(PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (2025). Retrieved January 19, 2026, from [Link]

-

16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019). Retrieved January 19, 2026, from [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Retrieved January 19, 2026, from [Link]

-

Impact of pH modifiers and drug exposure on the solubility of pharmaceutical products commonly administered through water delivery systems | Request PDF - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

-

pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. (1985). Retrieved January 19, 2026, from [Link]

-

CAS No : 21464-51-7 | Product Name : 3-Amino-3-(2-chlorophenyl)propan-1-ol. (n.d.). Retrieved January 19, 2026, from [Link]

-

3-Amino-1-propanol - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. ijres.org [ijres.org]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Amino-3-(2-chlorophenyl)propan-1-ol | C9H12ClNO | CID 17039436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. youtube.com [youtube.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3-Amino-3-(2-chloro-phenyl)-propan-1-ol: Discovery and Synthesis

Introduction: Unveiling a Potential Therapeutic Scaffold

In the vast landscape of medicinal chemistry, the exploration of novel molecular scaffolds that can interact with biological targets in unique and effective ways is a constant pursuit. The 3-amino-3-arylpropan-1-ol framework represents one such scaffold that has garnered interest for its potential applications in treating a range of central nervous system (CNS) disorders. This in-depth technical guide focuses on a specific, yet significant, member of this class: 3-Amino-3-(2-chloro-phenyl)-propan-1-ol . We will delve into its discovery, the key inventive steps that brought it to light, and provide a detailed examination of its synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's origins and chemical landscape.

The Genesis of a New Class: A Historical Perspective

The story of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol is intrinsically linked to the broader exploration of 3-amino-3-arylpropan-1-ol derivatives as potential therapeutic agents. The foundational work in this area appears to have been conducted by the German pharmaceutical company Goedecke AG . Goedecke, a company with a rich history in pharmaceutical innovation, was later acquired by Warner-Lambert and subsequently became part of the Pfizer global research and development network[1]. This corporate lineage places the discovery of this class of compounds within a well-established framework of pharmaceutical research.

The key inventive step that brought this class of molecules to the forefront was documented in the European patent EP1043306A2 . This patent, assigned to Goedecke AG, describes the synthesis and potential therapeutic applications of 3-amino-3-arylpropan-1-ol derivatives for a wide range of conditions, including CNS disorders, cardiovascular diseases, and urinary incontinence[2]. The inventors named in this patent are the key figures behind the initial development of this chemical series. While the patent covers a broad genus of compounds, it lays the essential groundwork for the synthesis and potential utility of molecules like 3-Amino-3-(2-chloro-phenyl)-propan-1-ol.

Physicochemical Properties and Identification

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

| Property | Value | Source |

| IUPAC Name | 3-Amino-3-(2-chlorophenyl)propan-1-ol | N/A |

| CAS Number | 21464-51-7 | N/A |

| Molecular Formula | C₉H₁₂ClNO | N/A |

| Molecular Weight | 185.65 g/mol | N/A |

| Appearance | Typically a solid | N/A |

The hydrochloride salt of this compound is also commercially available under the CAS Number 1159826-18-2 . The presence of a chlorine atom on the phenyl ring is a key structural feature that influences its electronic properties and potential interactions with biological targets.

The Synthetic Pathway: A Step-by-Step Protocol

The synthesis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol, as inferred from the general methods described in patent literature and common organic chemistry practices, follows a logical and reproducible pathway. The following protocol provides a detailed methodology for its preparation.

Retrosynthetic Analysis

A logical approach to understanding the synthesis is to work backward from the target molecule.

Caption: Retrosynthetic analysis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol.

Experimental Protocol

This protocol is a representative synthesis based on established chemical transformations.

Step 1: Synthesis of (E)-1-Chloro-2-(2-nitrovinyl)benzene

-

Reaction Setup: To a solution of 2-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol, add nitromethane (1.1 equivalents) and a catalytic amount of a base like sodium hydroxide or ammonium acetate.

-

Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 3-(2-chlorophenyl)-3-nitropropanoate

-

Reaction Setup: Dissolve the (E)-1-chloro-2-(2-nitrovinyl)benzene (1 equivalent) from Step 1 in a suitable solvent like ethanol.

-

Michael Addition: Add diethyl malonate (1.5 equivalents) and a catalytic amount of a base such as sodium ethoxide.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture, neutralize with a dilute acid, and remove the solvent under reduced pressure. The residue is then taken up in an organic solvent and washed with water. The organic layer is dried and concentrated. The resulting crude product is then subjected to decarboxylation by heating in a suitable solvent with a catalytic amount of acid to yield the desired ethyl 3-(2-chlorophenyl)-3-nitropropanoate.

Step 3: Reduction of the Nitro Group and Ester to form 3-Amino-3-(2-chloro-phenyl)-propan-1-ol

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve the ethyl 3-(2-chlorophenyl)-3-nitropropanoate (1 equivalent) from Step 2 in a dry, inert solvent such as tetrahydrofuran (THF).

-

Reduction: Carefully add a strong reducing agent like lithium aluminum hydride (LiAlH₄) (excess, typically 3-4 equivalents) portion-wise at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup). Filter the resulting precipitate and wash it with THF. The filtrate is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 3-Amino-3-(2-chloro-phenyl)-propan-1-ol. Further purification can be achieved by crystallization or column chromatography.

Caption: Synthetic workflow for 3-Amino-3-(2-chloro-phenyl)-propan-1-ol.

Potential Applications and Future Directions

The patent literature suggests that 3-amino-3-arylpropan-1-ol derivatives, including the chlorinated phenyl variant, have been investigated for their potential to modulate the activity of various CNS targets. The primary proposed applications are in the treatment of:

-

Depression and Anxiety: Many CNS-active drugs target neurotransmitter systems, and the 3-amino-3-arylpropan-1-ol scaffold may provide a novel pharmacophore for interacting with transporters or receptors involved in mood regulation.

-

Neuropathic Pain: The modulation of neuronal signaling pathways is a key strategy in the management of chronic pain.

-

Other CNS Disorders: The broad claims in the foundational patents suggest a wider therapeutic potential that warrants further investigation.

Future research in this area will likely focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the aryl ring, the amino group, and the propanol backbone to optimize potency, selectivity, and pharmacokinetic properties.

-